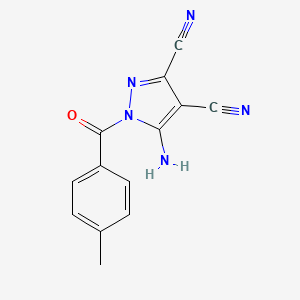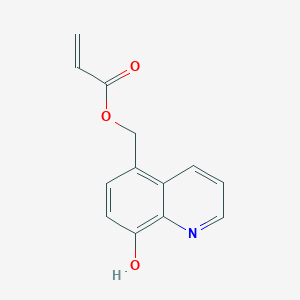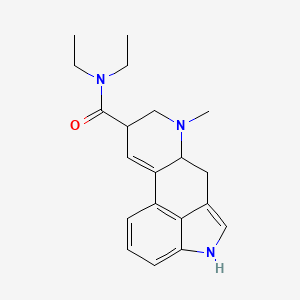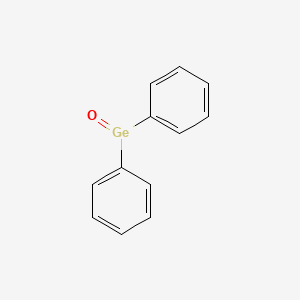
Oxo-diphenyl-germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo-diphenyl-germane is an organogermanium compound with the chemical formula (C₆H₅)₂GeO It is a derivative of germane, where two phenyl groups and one oxo group are bonded to a germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxo-diphenyl-germane can be synthesized through several methods. One common approach involves the reaction of diphenylgermanium dichloride with water or a hydroxide source under controlled conditions. The reaction typically proceeds as follows:
(C6H5)2GeCl2+H2O→(C6H5)2GeO+2HCl
Another method involves the oxidation of diphenylgermane using oxidizing agents such as hydrogen peroxide or ozone. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial for efficient production. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxo-diphenyl-germane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can convert this compound back to diphenylgermane or other lower oxidation state derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, ozone, and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and other hydride donors are used for reduction reactions.
Nucleophiles: Various nucleophiles, such as halides and alkoxides, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while reduction can produce diphenylgermane.
Aplicaciones Científicas De Investigación
Oxo-diphenyl-germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate the potential therapeutic applications of this compound and its derivatives.
Industry: The compound is used in the production of specialty materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which oxo-diphenyl-germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl groups contribute to the compound’s stability and lipophilicity, affecting its distribution and interactions within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Diphenylgermane: Lacks the oxo group, making it less reactive in certain chemical reactions.
Triphenylgermane: Contains an additional phenyl group, altering its chemical properties and reactivity.
Oxo-diphenyl-silane: Similar structure but with silicon instead of germanium, leading to different chemical behavior.
Uniqueness
Oxo-diphenyl-germane is unique due to the presence of both phenyl and oxo groups bonded to germanium. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
3430-85-1 |
|---|---|
Fórmula molecular |
C12H10GeO |
Peso molecular |
242.84 g/mol |
Nombre IUPAC |
oxo(diphenyl)germane |
InChI |
InChI=1S/C12H10GeO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
JRAFHMKMQLDLKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Ge](=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


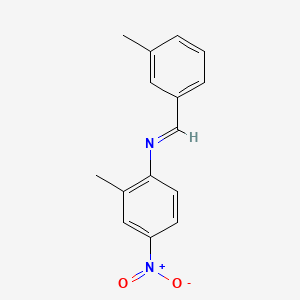
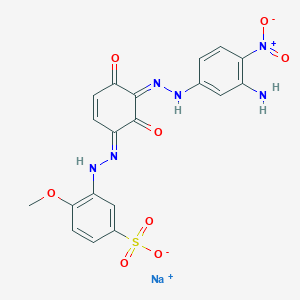
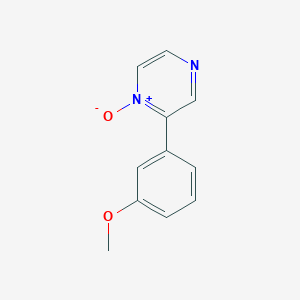
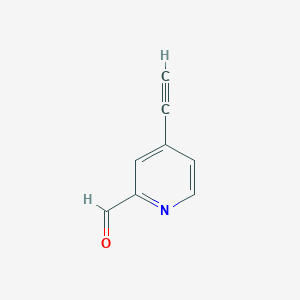

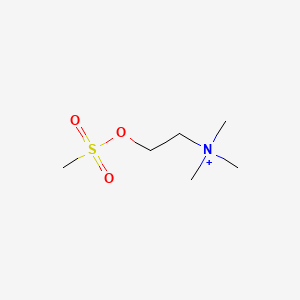
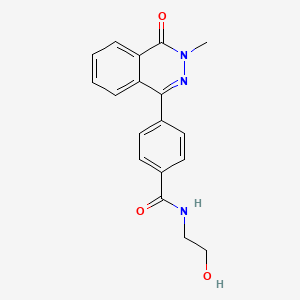
![2-[(4-Amino-6-anilino-1,3,5-triazin-2-yl)methoxy]benzaldehyde](/img/structure/B14173373.png)
![Ethanethioic acid, S-[2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl] ester](/img/structure/B14173384.png)
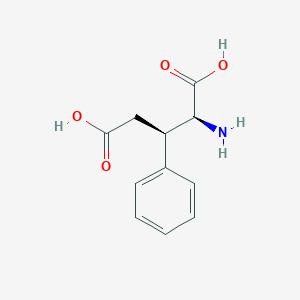
![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)
